3'-Hydroxy-biphenyl-3-carbaldehyde

Herbicide Discovery Enzyme Inhibition Agrochemicals

3'-Hydroxy-biphenyl-3-carbaldehyde (CAS 400745-17-7) is a bifunctional biphenyl building block whose 3'-hydroxyl substitution delivers an activity profile no generic analog can match. The hydroxyl is essential: it confers potent HPPD inhibition (IC50 90 nM) for herbicide lead discovery and 48-fold selectivity over methoxy analogs against ALDH3A1 (IC50 2.1 μM)—a critical tool for cancer stem cell and chemoresistance research. Orthogonal aldehyde and phenol reactivity enables sequential derivatization for parallel library synthesis. With negligible CA2 binding (Ki >100 μM), this compound doubles as an ideal negative control. Purchase this specific substitution pattern when target engagement depends on the hydroxyl.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 400745-17-7
Cat. No. B112587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy-biphenyl-3-carbaldehyde
CAS400745-17-7
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O
InChIInChI=1S/C13H10O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-9,15H
InChIKeyMFZQXRUPOBECBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxy-biphenyl-3-carbaldehyde (CAS 400745-17-7): A Bifunctional Aromatic Aldehyde for Precise Molecular Design


3'-Hydroxy-biphenyl-3-carbaldehyde (CAS 400745-17-7) is a biphenyl derivative with molecular formula C13H10O2, molecular weight 198.22 g/mol, and a calculated LogP of 2.87 . It contains a hydroxyl group at the 3' position and a carbaldehyde group at the 3 position on a biphenyl scaffold [1]. This bifunctional substitution pattern enables a distinct reactivity profile and, as detailed below, a differential enzyme inhibition fingerprint not recapitulated by simple analogs lacking the hydroxyl group or with altered substitution.

The Substitution-Specific Enzyme Inhibition Profile of 3'-Hydroxy-biphenyl-3-carbaldehyde


The biphenyl-3-carbaldehyde core alone is insufficient to confer the enzyme interaction properties observed for 3'-Hydroxy-biphenyl-3-carbaldehyde. The presence and precise position of the 3'-hydroxyl group are critical for binding to several pharmacologically relevant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), monoamine oxidase B (MAO-B), and aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. As demonstrated in the quantitative evidence below, the methoxy analog (3'-Methoxy-biphenyl-3-carbaldehyde) or the non-hydroxylated biphenyl-3-carbaldehyde cannot substitute for this compound in experiments designed to probe or exploit its specific inhibition fingerprint. The following evidence guide is provided to assist scientists and procurement professionals in making informed, data-driven selections.

Quantitative Differentiation of 3'-Hydroxy-biphenyl-3-carbaldehyde from Closest Analogs


Potent Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Not Observed with the Non-Hydroxylated Biphenyl Core

3'-Hydroxy-biphenyl-3-carbaldehyde exhibits an IC50 of 90 nM against pig liver HPPD, indicating potent enzyme inhibition [1]. In contrast, the non-hydroxylated biphenyl-3-carbaldehyde core lacks the hydroxyl group necessary for coordination with the active site iron, resulting in negligible inhibitory activity at comparable concentrations [2]. This difference of over three orders of magnitude in potency underscores the essential role of the 3'-hydroxyl group.

Herbicide Discovery Enzyme Inhibition Agrochemicals

Modest MAO-B Inhibition: A Defined Selectivity Profile for Neurological Research

3'-Hydroxy-biphenyl-3-carbaldehyde inhibits human recombinant MAO-B with an IC50 of 1.90 μM [1]. While this potency is modest compared to highly optimized MAO-B inhibitors, it is a well-defined, quantifiable activity not universally shared by its analogs. The 4'-hydroxy isomer, for instance, lacks reported MAO-B inhibition in the same assay paradigm [2]. This contrast highlights how the 3'-hydroxy substitution confers a distinct interaction profile.

Neurodegeneration Monoamine Oxidase Chemical Probe

Differential ALDH3A1 Inhibition: A Critical Distinction for Aldehyde Dehydrogenase Studies

3'-Hydroxy-biphenyl-3-carbaldehyde inhibits human ALDH3A1 with an IC50 of 2.10 μM [1]. This value is substantially lower than the IC50 of 100 μM reported for the closely related analog 3'-methoxy-biphenyl-3-carbaldehyde under comparable assay conditions [2]. The 48-fold difference in potency demonstrates that the hydroxyl group is a far more effective recognition element for ALDH3A1 than a methoxy group at the 3' position.

Cancer Metabolism Aldehyde Dehydrogenase Enzymology

Weak Carbonic Anhydrase Inhibition: A Useful Negative Control Profile

3'-Hydroxy-biphenyl-3-carbaldehyde exhibits very weak inhibition of human carbonic anhydrase II (CA2) with a Ki >100,000 nM [1]. This stands in contrast to the 2'-hydroxy positional isomer, which has demonstrated IC50 values as low as 50 nM against MAO-A [2] and may have a broader inhibition profile. The minimal CA2 inhibition of the 3'-hydroxy compound makes it a suitable negative control or selectivity reference when profiling related biphenyl-based inhibitors against a panel of enzymes.

Carbonic Anhydrase Selectivity Profiling Chemical Biology

Hydrogen Bond Donor Capacity: Enhanced Solubility and Interaction Potential vs. Methoxy Analog

3'-Hydroxy-biphenyl-3-carbaldehyde possesses one hydrogen bond donor (the phenolic -OH group) and two hydrogen bond acceptors . Its LogP value is 2.87 . In comparison, the 3'-methoxy analog has zero hydrogen bond donors and a higher LogP of 3.17 [1], making it more lipophilic and less water-soluble. The presence of the hydrogen bond donor in the target compound enhances its potential for specific intermolecular interactions (e.g., with proteins or in crystallization) and improves aqueous solubility relative to the fully methylated analog.

Physicochemical Properties Medicinal Chemistry Formulation

Regioselective Derivatization: Orthogonal Reactivity of Hydroxyl and Aldehyde for Building Block Utility

The 3'-hydroxy-biphenyl-3-carbaldehyde scaffold provides two chemically distinct reactive handles: an aldehyde suitable for reductive amination, Schiff base formation, and Wittig reactions, and a phenolic hydroxyl amenable to O-alkylation, acylation, or Mitsunobu chemistry . This orthogonal reactivity allows for sequential, site-specific derivatization without protecting group manipulation in many cases. In contrast, the non-hydroxylated biphenyl-3-carbaldehyde offers only the aldehyde for derivatization, limiting its synthetic versatility .

Organic Synthesis Building Block Medicinal Chemistry

Targeted Research Applications for 3'-Hydroxy-biphenyl-3-carbaldehyde


As a Scaffold in Herbicide Discovery Targeting HPPD

Given its potent inhibition of HPPD (IC50 = 90 nM) [1], 3'-Hydroxy-biphenyl-3-carbaldehyde can be used as a starting point for the design and synthesis of novel HPPD-inhibiting herbicides. The hydroxyl group is essential for this activity, and the aldehyde handle allows for rapid diversification to optimize potency, selectivity, and physicochemical properties for agricultural applications.

As a Chemical Probe for ALDH3A1 in Cancer Research

With an IC50 of 2.1 μM against ALDH3A1 [1], this compound serves as a readily accessible tool compound for studying the role of ALDH3A1 in cancer stem cell biology, chemoresistance, and normal tissue protection. Its activity is 48-fold higher than the methoxy analog, making it a preferred choice for cell-based and in vitro enzymatic assays focused on this isoform.

As a Bifunctional Building Block for Parallel Library Synthesis

The orthogonal reactivity of the aldehyde and phenolic hydroxyl groups [1] enables efficient parallel synthesis of diverse compound libraries. The aldehyde can be used to generate imines or amines, while the hydroxyl can be subsequently derivatized (e.g., alkylated or acylated) to create two-dimensional libraries of biphenyl-based small molecules for phenotypic or target-based screening campaigns.

As a Negative Control in Carbonic Anhydrase Inhibitor Screening

With a Ki >100,000 nM against CA2 [1], 3'-Hydroxy-biphenyl-3-carbaldehyde is an excellent negative control for high-throughput screening assays aimed at discovering novel carbonic anhydrase inhibitors. Its negligible activity ensures that observed hits are not due to non-specific binding or assay interference from the biphenyl scaffold itself.

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